Pyrazine
Overview
Description
Synthesis Analysis
Synthesis of pyrazines has evolved with several methodologies aiming at regioselectivity and high yields. One method involves the Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines, providing a variety of pyrazole derivatives at ambient temperature with complete regioselectivity (Shan, Liu, & Rao, 2011). Another approach includes a domino synthesis of pyrrolo[1,2-alpha]pyrazine from vinyl azides under mild conditions (Chen, Hu, Wu, Zou, & Yu, 2010). Mechanochemical methods have also been used to synthesize pyrazine cocrystals, showing the importance of crystal engineering (Arhangelskis, Lloyd, & Jones, 2012).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been extensively studied. For example, the crystal structures of pyrazinecarboxylic acids have been analyzed, revealing the occurrence of carboxylic acid-pyridine supramolecular synthon, which is significant for understanding the self-assembly in crystal structures (Vishweshwar, Nangia, & Lynch, 2002). These studies are essential for future crystal engineering strategies.
Chemical Reactions and Properties
Pyrazines can undergo various chemical reactions due to their aromatic nature and nitrogen atoms. They can react with different organic compounds to form a wide array of derivatives with potential biological activities. The synthetic versatility of pyrazines has been demonstrated in the synthesis of imidazo[1,2-a]pyrazines and imidazo[4,5-b]pyrazines, showcasing their reactivity and application in drug development (Goel, Luxami, & Paul, 2015).
Physical Properties Analysis
The physical properties of pyrazines, such as melting and boiling points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for understanding the behavior of pyrazines in different environments and for their application in various fields.
Chemical Properties Analysis
Pyrazines exhibit a range of chemical properties including basicity, stability, and reactivity due to the presence of nitrogen atoms and aromatic structure. They can participate in hydrogen bonding and pi-pi interactions, which are significant in the formation of supramolecular structures and materials.
Scientific Research Applications
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . Pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .
- Methods : The structure, biological activity, and mechanism of natural product derivatives containing pyrazine fragments were reviewed .
- Results : Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .
Tobacco Addiction
- Field : Tobacco Control .
- Application : Pyrazines are used in cigarettes and how additives might be used to enhance tobacco addiction .
- Methods : This study examines the use of additives called ‘pyrazines’, which may enhance abuse potential .
- Results : Pyrazines with chemosensory and pharmacological effects were incorporated in the first ‘full-flavour, low-tar’ product achieving high market success .
Industrial Applications
- Field : Industrial Applications .
- Application : Pyrazine derivatives are used as potential corrosion inhibitors .
- Methods : The spectral and physicochemical properties of pyrazine derivatives make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .
- Results : Pyrazine derivatives of natural products still have a wide range of research prospects and are worth further research and development .
Cancer Treatment
- Field : Cancer Treatment .
- Application : Pyrazine compounds have been shown to inhibit enzymes, receptors, and a range of additional cancer-fighting targets .
- Methods : Researchers are currently focused on the creation of pyrazine-based novel derivatives for cancer treatment in combination with other moieties .
- Results : A number of pyrazine compounds have been shown to inhibit enzymes, receptors, and a range of additional cancer-fighting targets .
Pharmaceutical Applications
- Field : Pharmaceutical Applications .
- Application : Pyrazine derivatives are involved in the synthesis of numerous drugs due to their bioactive properties .
- Methods : Pyrazine derivatives are used in the synthesis of antihypertensives, antituberculosis drugs, antihistamines, and more .
- Results : Pyrazine derivatives play significant roles in medical and pharmaceutical fields .
Tumor Treatment
- Field : Biomedicine .
- Application : Pyrazine derivatives are ingredients for fabricating numerous molecules used in tumor cells research .
- Methods : Their spectral and physicochemical properties make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .
- Results : Pyrazine derivatives are used in the treatment of tumors .
Food Industry
- Field : Food Industry .
- Application : Pyrazines are used in the food industry for their aroma-enhancing properties . They are found in a variety of foods, including coffee, bread, and meat, and contribute to the characteristic flavors of these foods .
- Methods : Pyrazines are often added to foods during the cooking process to enhance flavor .
- Results : The addition of pyrazines can significantly enhance the flavor profile of a variety of foods, making them more appealing to consumers .
Perfume Industry
- Field : Perfume Industry .
- Application : Pyrazines are used in the perfume industry for their unique scent profiles . They can contribute earthy, nutty, or roasted scents to a perfume .
- Methods : Pyrazines are often synthesized in a lab and then added to perfumes during the formulation process .
- Results : The addition of pyrazines can add depth and complexity to a perfume’s scent profile .
Future Directions
Pyrazine and its derivatives have shown potential therapeutic value, including several clinically used agents . They possess interesting reactivity profiles that have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs . These incredible heterocycles offer promise in medicine .
properties
IUPAC Name |
pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCOXFCLRTKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049410 | |
Record name | Pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour | |
Record name | Pyrazine | |
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Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Pyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
115.00 to 116.00 °C. @ 760.00 mm Hg | |
Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
freely soluble in water, organic solvents, very soluble (in ethanol) | |
Record name | Pyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Pyrazine | |
CAS RN |
290-37-9 | |
Record name | Pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrazine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290379 | |
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Record name | PYRAZINE | |
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Record name | Pyrazine | |
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Record name | Pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |
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Record name | Pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.480 | |
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Record name | PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JKE371789 | |
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Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54 - 56 °C | |
Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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